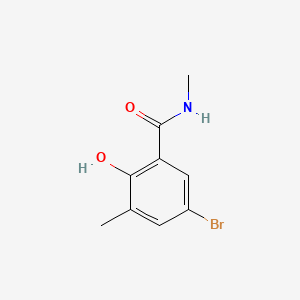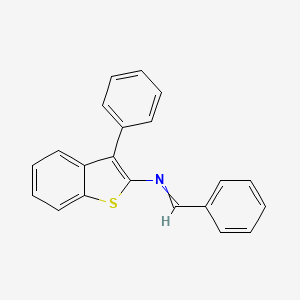
1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine typically involves the reaction of an appropriate aldehyde with a primary amine. The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from hot ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions for these reactions include solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine, particularly in its role as an antiviral agent, involves the inhibition of viral replication. The compound targets specific viral proteins, interfering with their function and preventing the virus from replicating . The exact molecular pathways and targets are still under investigation, but initial studies have shown promising results.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine can be compared to other Schiff bases and benzothiophene derivatives. Similar compounds include:
1-Phenyl-N-(benzothiazol-2-yl)methanimine: This compound has shown similar antiviral properties against MERS-CoV.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial activity.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits antifungal properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
51324-20-0 |
|---|---|
Molekularformel |
C21H15NS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)15-22-21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)23-21/h1-15H |
InChI-Schlüssel |
SCNLIJKRECMUPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=C(C3=CC=CC=C3S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


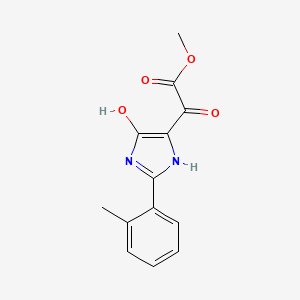
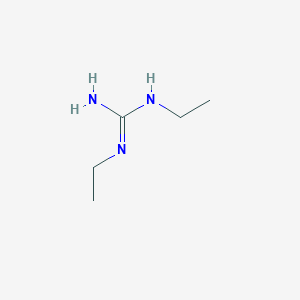
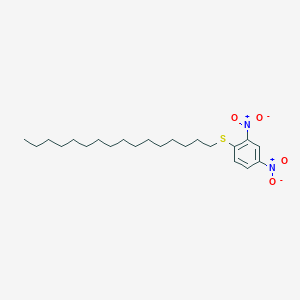
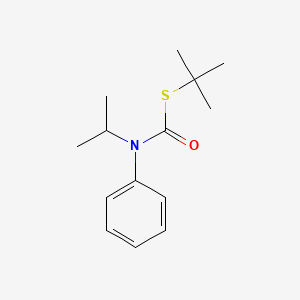
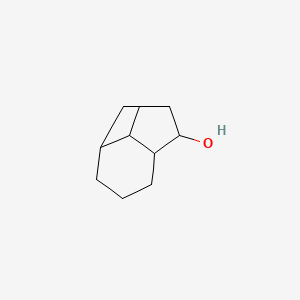

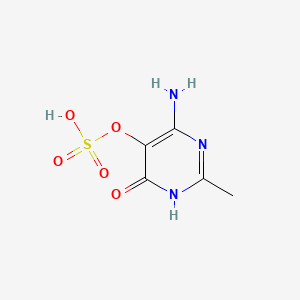
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
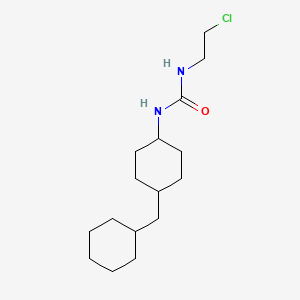
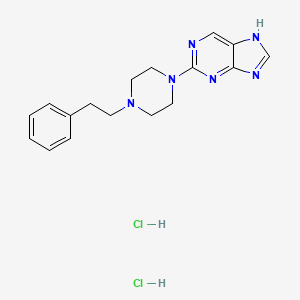
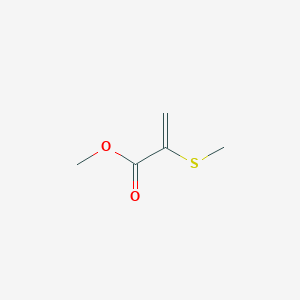

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
